molecular formula C20H33ClN2O3 B12749491 Carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-piperidinyl)ethoxy)phenyl ester, monohydrochloride CAS No. 118116-19-1

Carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-piperidinyl)ethoxy)phenyl ester, monohydrochloride

Cat. No.: B12749491
CAS No.: 118116-19-1
M. Wt: 384.9 g/mol
InChI Key: NNGYJUSWBNFCTN-UHFFFAOYSA-N
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Description

Carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-piperidinyl)ethoxy)phenyl ester, monohydrochloride is a complex organic compound with diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a piperidine ring and a phenyl ester group, contributing to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-piperidinyl)ethoxy)phenyl ester, monohydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Phenyl Ester Group: This step involves the reaction of a phenol derivative with a suitable esterifying agent under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.

    Formation of the Carbamic Acid Moiety: This step involves the reaction of dimethylamine with a suitable carbonyl compound to form the carbamic acid group.

    Final Assembly: The final step involves coupling the phenyl ester and piperidine derivatives under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the phenyl ester group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbamic acid moiety, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Formation of phenolic derivatives and carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-piperidinyl)ethoxy)phenyl ester, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The piperidine ring and phenyl ester group play crucial roles in its binding affinity and reactivity. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[4-[2-(1-piperidinyl)ethoxy]phenyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, N-[[7-chloro-5-[4-[(4,4-difluoro-1-piperidinyl)carbonyl]phenyl]-2-benzofuranyl]methyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, [1-[[4-(phenylmethoxy)phenyl]methyl]-2-(1-piperidinyl)-2-thioxoethyl]-, 1,1-dimethylethyl ester

Uniqueness

The uniqueness of carbamic acid, dimethyl-, 5-(1,1-dimethylethyl)-3-(2-(1-piperidinyl)ethoxy)phenyl ester, monohydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

118116-19-1

Molecular Formula

C20H33ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

[3-tert-butyl-5-(2-piperidin-1-ylethoxy)phenyl] N,N-dimethylcarbamate;hydrochloride

InChI

InChI=1S/C20H32N2O3.ClH/c1-20(2,3)16-13-17(15-18(14-16)25-19(23)21(4)5)24-12-11-22-9-7-6-8-10-22;/h13-15H,6-12H2,1-5H3;1H

InChI Key

NNGYJUSWBNFCTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)OC(=O)N(C)C)OCCN2CCCCC2.Cl

Origin of Product

United States

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